molecular formula C8H5F5N2O2S B1463888 (2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile CAS No. 1309569-29-6

(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile

Cat. No. B1463888
M. Wt: 288.2 g/mol
InChI Key: PXHIIPXQJANHFL-UHFFFAOYSA-N
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Description

(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile, also known as NFPA, is an organic compound widely used in scientific research due to its unique chemical properties. It is an important building block for the synthesis of numerous compounds, and has been used in a variety of laboratory experiments. NFPA has a wide range of applications, from drug discovery to biochemistry, and its use is constantly expanding.

Scientific Research Applications

Selective Synthesis and Transformation

  • Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates, derived from meta- and para-nitro-(pentafluorosulfanyl)benzenes, undergo Horner–Wadsworth–Emmons reactions with aldehydes, yielding (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes with high stereoselectivities. These serve as precursors for further transformations into various bioactive compounds (Iakobson & Beier, 2012).

Nucleophilic Substitution for Heterocyclic Synthesis

  • Vicarious nucleophilic substitution (VNS) of nitro(pentafluorosulfanyl)benzenes with phenoxyacetonitrile, followed by catalytic hydrogenation, provides an efficient route to (pentafluoro-sulfanyl)1H-indoles and oxindoles. This methodology underscores the versatility of (pentafluorosulfanyl)phenyl acetonitriles in synthesizing heterocyclic compounds with potential pharmacological activities (Iakobson, Pošta, & Beier, 2013).

Organocatalytic Applications

  • The introduction of 3,5-Bis(pentafluorosulfanyl)phenylboronic acid as an efficient organocatalyst for Conia-ene carbocyclization demonstrates the unique electronic and steric properties of pentafluorosulfanyl groups. This highlights the potential for developing new catalytic processes that leverage the distinct characteristics of (pentafluorosulfanyl)phenyl derivatives (Yang, Lu, Tokunaga, & Shibata, 2012).

Bioisosteric Applications

  • The SF5 group, including derivatives like (2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile, is identified for its bioisosteric properties, offering novel opportunities in drug design. Its stability under physiological conditions and unique electronic effects make it a valuable substituent for designing new molecules with enhanced pharmacokinetic properties (Sowaileh, Hazlitt, & Colby, 2017).

properties

IUPAC Name

2-[2-nitro-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5N2O2S/c9-18(10,11,12,13)7-1-2-8(15(16)17)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHIIPXQJANHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Nitro-5-(pentafluorosulfanyl)phenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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